Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)
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Overview
Description
N-Vinylpyrrolidone (NVP) is an organic compound characterized by a five-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can sometimes appear yellowish. N-Vinylpyrrolidone is primarily used as a monomer in the production of polyvinylpyrrolidone (PVP), which has various applications in the pharmaceutical, cosmetic, and industrial sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylpyrrolidone is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene. The reaction typically occurs under controlled conditions to ensure the efficient formation of N-Vinylpyrrolidone .
Industrial Production Methods: In industrial settings, the production of N-Vinylpyrrolidone involves the use of large-scale reactors where 2-pyrrolidone is treated with acetylene in the presence of a base catalyst. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Vinylpyrrolidone undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.
Common Reagents and Conditions:
Polymerization: N-Vinylpyrrolidone can be polymerized using radical initiators such as potassium peroxydisulphate under conditions of ultrasonic irradiation.
Oxidation: N-Vinylpyrrolidone can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: The vinyl group in N-Vinylpyrrolidone can undergo substitution reactions with various nucleophiles, resulting in the formation of substituted pyrrolidone derivatives.
Major Products Formed:
Polyvinylpyrrolidone (PVP): A major product formed through the polymerization of N-Vinylpyrrolidone, widely used in pharmaceuticals and cosmetics.
Oxidized Derivatives: Products formed through the oxidation of N-Vinylpyrrolidone, which can have various industrial applications.
Scientific Research Applications
N-Vinylpyrrolidone has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of N-Vinylpyrrolidone primarily involves its polymerization to form polyvinylpyrrolidone. The vinyl group in N-Vinylpyrrolidone undergoes radical polymerization, leading to the formation of long polymer chains. These polymer chains exhibit unique properties such as solubility in water and biocompatibility, making them suitable for various applications in pharmaceuticals and cosmetics .
Comparison with Similar Compounds
2-Pyrrolidone: A precursor in the synthesis of N-Vinylpyrrolidone, also used in the production of polyvinylpyrrolidone.
Methylpyrrolidone: Another pyrrolidone derivative with similar chemical properties, used as a solvent in various industrial applications.
Uniqueness of N-Vinylpyrrolidone: N-Vinylpyrrolidone is unique due to its ability to undergo polymerization to form polyvinylpyrrolidone, which has a wide range of applications in pharmaceuticals, cosmetics, and industry. Its biocompatibility and solubility in water make it particularly valuable in medical and cosmetic formulations .
Properties
CAS No. |
116940-85-3 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |
InChI Key |
DTJRIJIYNXZJHM-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)C(=O)N |
SMILES |
C1CC(CC1CO)C(=O)N |
Canonical SMILES |
C1CC(CC1CO)C(=O)N |
Synonyms |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI) |
Origin of Product |
United States |
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